molecular formula C8H12S B14353267 2-Ethyl-3,5-dimethylthiophene CAS No. 98559-21-8

2-Ethyl-3,5-dimethylthiophene

Cat. No.: B14353267
CAS No.: 98559-21-8
M. Wt: 140.25 g/mol
InChI Key: XXLBZDCPBSGOJR-UHFFFAOYSA-N
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Description

2-Ethyl-3,5-dimethylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This compound is characterized by the presence of ethyl and methyl groups attached to the thiophene ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,5-dimethylthiophene can be achieved through various methods. One common approach involves the alkylation of thiophene derivatives. For instance, starting with 3,5-dimethylthiophene, an ethyl group can be introduced using ethyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,5-dimethylthiophene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2-Ethyl-3,5-dimethylthiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,5-dimethylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the ethyl and methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylthiophene: Lacks the ethyl group, which can affect its reactivity and applications.

    2-Ethylthiophene: Lacks the additional methyl groups, leading to different chemical properties.

    2,5-Dimethylthiophene: Has a different substitution pattern, influencing its reactivity.

Uniqueness

2-Ethyl-3,5-dimethylthiophene is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

98559-21-8

Molecular Formula

C8H12S

Molecular Weight

140.25 g/mol

IUPAC Name

2-ethyl-3,5-dimethylthiophene

InChI

InChI=1S/C8H12S/c1-4-8-6(2)5-7(3)9-8/h5H,4H2,1-3H3

InChI Key

XXLBZDCPBSGOJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C)C

Origin of Product

United States

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